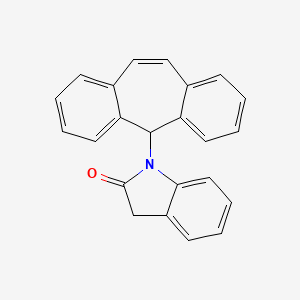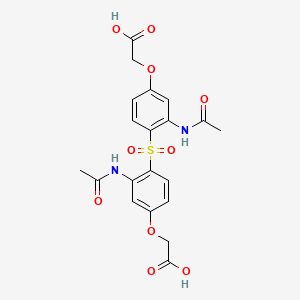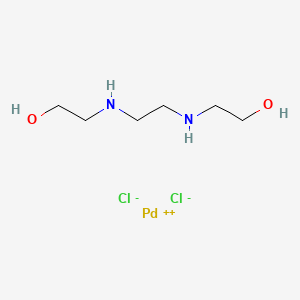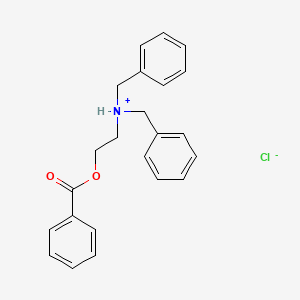
N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride: is a chemical compound that belongs to the class of organic compounds known as benzylamines. These compounds are characterized by the presence of a benzyl group attached to an amine functional group. The compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride typically involves the reaction of benzyl chloride with liquid ammonia in ethanol. This reaction produces dibenzylamine, which is then further reacted with 2-chloroethanol to form N-(2-Hydroxyethyl)dibenzylamine. The final step involves the reaction of this intermediate with benzoic acid and hydrochloric acid to produce the benzoate hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of rubber accelerators and curing agents for plastics .
Biology: The compound has been studied for its potential anticonvulsant and antiproliferative properties. It can block NMDA-evoked currents and has shown promise in the development of new antitumor drugs .
Medicine: In medicine, the compound is used as an α-adrenergic receptor antagonist. It has been studied for its potential use in treating conditions related to the adrenergic system .
Industry: Industrially, the compound is used in the production of vulcanization accelerators for rubber and as a curing agent for plastics. It is also used in the detection of various metal ions .
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride involves its interaction with molecular targets such as α-adrenergic receptors. By binding to these receptors, the compound can inhibit their activity, leading to various physiological effects. The compound’s ability to block NMDA-evoked currents suggests its involvement in modulating neurotransmitter pathways .
Comparación Con Compuestos Similares
Benzylamine: An organic compound with a similar structure but lacks the hydroxyethyl and benzoate groups.
Dibenzylamine: Similar to N-(2-Hydroxyethyl)dibenzylamine but without the hydroxyethyl group.
Uniqueness: N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride is unique due to the presence of both hydroxyethyl and benzoate groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility and ability to participate in various chemical reactions, making it more versatile compared to its simpler analogs .
Propiedades
Número CAS |
67032-29-5 |
|---|---|
Fórmula molecular |
C23H24ClNO2 |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
2-benzoyloxyethyl(dibenzyl)azanium;chloride |
InChI |
InChI=1S/C23H23NO2.ClH/c25-23(22-14-8-3-9-15-22)26-17-16-24(18-20-10-4-1-5-11-20)19-21-12-6-2-7-13-21;/h1-15H,16-19H2;1H |
Clave InChI |
BAWQRQZIJSKAOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[NH+](CCOC(=O)C2=CC=CC=C2)CC3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






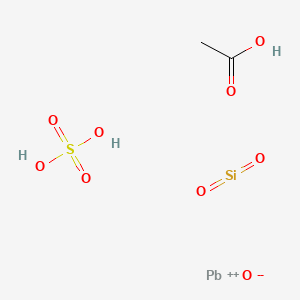
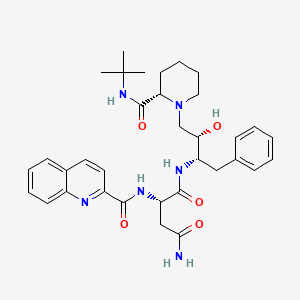
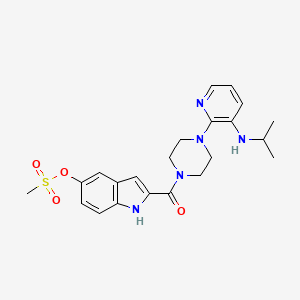
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
